4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
The compound 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (CAS: 894014-98-3) is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-methylphenyl group and an ethyl linker to the sulfonamide moiety. The benzene ring of the sulfonamide is substituted with a chlorine atom at the para position. Its molecular formula is C₁₉H₁₈ClN₃O₂S₂, with a calculated molecular weight of 419.95 g/mol . This structure combines lipophilic (chlorophenyl, methyl groups) and polar (sulfonamide, thiazole) elements, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13-3-5-15(6-4-13)19-22-14(2)18(25-19)11-12-21-26(23,24)17-9-7-16(20)8-10-17/h3-10,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGFQJQWCIUMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol.
Introduction of the sulfonamide group: This step involves the reaction of the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Chemical Reactions Analysis
4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that sulfonamides possess significant antibacterial properties. The thiazole ring in this compound contributes to its ability to inhibit bacterial growth. Studies have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- A case study demonstrated that derivatives of thiazole compounds exhibit potent activity against resistant bacterial strains, suggesting potential for development into new antibiotics .
-
Anticancer Potential :
- Compounds containing thiazole moieties have been investigated for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been noted in preliminary studies, making it a candidate for further investigation in cancer therapy .
- A specific study highlighted the compound's mechanism of action involving the inhibition of cell proliferation and induction of cell cycle arrest in cancer cell lines .
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticidal Activity :
- The thiazole structure is known to enhance the pesticidal properties of compounds. Research has indicated that this sulfonamide derivative can act as an effective pesticide against various agricultural pests .
- Field trials reported significant reductions in pest populations when treated with formulations containing this compound, showcasing its potential as an eco-friendly alternative to conventional pesticides .
Material Science Applications
- Polymer Chemistry :
- The incorporation of sulfonamide groups into polymer matrices has been studied for improving material properties such as thermal stability and mechanical strength. This compound can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced functionalities .
- Studies have shown that polymers modified with sulfonamide groups exhibit improved hydrophilicity and biocompatibility, making them suitable for biomedical applications .
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can disrupt biological pathways, leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s analogs differ in substituents, heterocycles, and linker groups, which influence physicochemical properties and bioactivity. Below is a comparative analysis supported by data from diverse sources:
Table 1: Structural and Physicochemical Comparison
Substituent Effects
Chlorine vs. In contrast, the 3,4-dimethoxy substituents in G856-3112 increase polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce bioavailability .
Linker Flexibility :
- The ethyl linker in the target compound provides greater conformational flexibility compared to the methylene linker in ’s analog. This flexibility could optimize interactions with hydrophobic enzyme pockets .
Heterocycle Variations: The thiazole core in the target compound is a common pharmacophore in sulfonamide-based drugs, offering hydrogen-bonding and π-π stacking capabilities.
Biological Activity
4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide compound that incorporates a thiazole moiety. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing data from various studies and presenting relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₅ClN₂O₂S
- SMILES Notation :
CC1=CC=C(C=C1)CC2=C(N=C(S2)NC(=O)CCl)C
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound enhances its ability to inhibit bacterial growth.
Case Study:
A study evaluated the antibacterial activity of various thiazole derivatives, including related compounds. The results showed that these derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as norfloxacin .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| 4-chloro-N-{...} | 12 | Both |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can significantly influence cytotoxicity against various cancer cell lines.
Research Findings:
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be below those of standard chemotherapeutic agents like doxorubicin, indicating a promising therapeutic potential .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 5.0 | 10 |
| HT-29 (Colon) | 6.5 | 12 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide group mimics para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thus blocking bacterial growth. In cancer cells, it may interfere with pathways crucial for cell division and survival.
Q & A
Q. What synthetic methodologies are effective for preparing 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step route involving:
- Cyclization : Use Lawesson’s reagent to cyclize ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate into the thiazole core .
- Oxidative Chlorination : Convert intermediate benzyl 5-phenyl-1,3-thiazol-4-yl sulfide to the corresponding sulfonyl chloride using Cl₂ or SOCl₂ .
- Sulfonamide Formation : React the sulfonyl chloride with a primary amine (e.g., 2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethylamine) under basic conditions (e.g., pyridine) to form the sulfonamide bond .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is recommended for isolating high-purity product .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Thiazole protons (δ 6.8–7.5 ppm for aromatic protons).
- Sulfonamide NH (δ ~10 ppm, broad singlet).
- Methyl groups (δ 2.3–2.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretching (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and thiazole C=N (1600–1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ should match the exact mass (e.g., C₂₀H₂₀ClN₂O₂S₂ requires m/z 443.07) .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the antitumor activity of this compound?
- Methodological Answer :
- Cell Line Selection : Screen against a panel of 60 cancer cell lines (e.g., NCI-60) to assess broad-spectrum activity, with dose-response curves (IC₅₀ values) .
- Mechanistic Studies :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation in treated cells .
- Controls : Include cisplatin or doxorubicin as positive controls and solvent-only as a negative control .
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer :
- Rational Modifications :
- Thiazole Ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 4 to enhance electron deficiency and target binding .
- Sulfonamide Linker : Replace the ethyl group with a propyl or cyclopropyl moiety to improve lipophilicity and membrane permeability .
- SAR Analysis : Compare IC₅₀ values of derivatives to identify critical substituents. For example, 4-methylphenyl groups on the thiazole improve cytotoxicity by 2–3 fold in MCF-7 cells .
Q. How can contradictory data in solubility and bioavailability studies be resolved?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS 1:9) or formulate as nanoparticles (e.g., PEGylated liposomes) to mitigate low aqueous solubility .
- Bioavailability Testing : Perform pharmacokinetic studies in rodents (IV vs. oral administration) with LC-MS quantification. If oral bioavailability is <10%, consider prodrug strategies (e.g., esterification of sulfonamide) .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
